molecular formula C15H14BNO4 B7882909 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione

6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B7882909
M. Wt: 283.09 g/mol
InChI Key: ZHHWCMVMTLVGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: Reaction of bis(1,5-cyclooctadiene)nickel(0) with bis(dicyclohexylphosphino)methane in toluene under an inert atmosphere at 150°C for 24 hours using Schlenk techniques and a sealed tube.

    Step 2: The intermediate product is then reacted with toluene and N,N-dimethylformamide at 90°C for 4 hours under an inert atmosphere using Schlenk techniques and a sealed tube.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the naphthalene ring or the dioxazaborocane ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield boronic acids, while reduction can produce borane derivatives

Scientific Research Applications

6-Methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The boron atom in the dioxazaborocane ring can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, making it a valuable tool for studying and manipulating biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole

Uniqueness

6-Methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione stands out due to its unique boron-containing dioxazaborocane ring system. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. Its ability to form stable complexes with biomolecules and its versatility in various chemical reactions make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHWCMVMTLVGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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